Home > Products > Screening Compounds P112469 > Fedratinib Hydrochloride
Fedratinib Hydrochloride - 1374744-69-0

Fedratinib Hydrochloride

Catalog Number: EVT-268261
CAS Number: 1374744-69-0
Molecular Formula: C27H40Cl2N6O4S
Molecular Weight: 615.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fedratinib Hydrochloride is the monohydrate dihydrochloride salt form of fedratinib, an orally bioavailable, small-molecule, ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3; CD135; STK1; FLK2), with potential antineoplastic activity. Upon oral administration, fedratinib competes with wild-type JAK2 as well as mutated forms for ATP binding, which may result in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation and induction of tumor cell apoptosis. JAK2 is the most commonly mutated gene in bcr-abl-negative myeloproliferative disorders (MPDs). In addition, fedratinib targets, binds to and inhibits the activity of FLT3. This inhibits uncontrolled FLT3 signaling and results in the inhibition of proliferation in tumor cells overexpressing FLT3. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias and plays a key role in tumor cell proliferation.
See also: Fedratinib (has active moiety).
Overview

Fedratinib Hydrochloride is an anti-cancer medication primarily used for the treatment of myeloproliferative diseases, particularly myelofibrosis. It is marketed under the brand name Inrebic and functions as a selective inhibitor of Janus kinase 2, which plays a crucial role in the signaling pathways associated with hematopoiesis and immune responses. Fedratinib Hydrochloride was approved by the United States Food and Drug Administration on August 16, 2019, for adult patients with primary or secondary myelofibrosis, addressing symptoms such as splenomegaly and anemia.

Source and Classification

Fedratinib Hydrochloride is derived from the compound fedratinib, which is classified as an antineoplastic agent. It belongs to the category of tyrosine kinase inhibitors, specifically targeting Janus kinase 2 and FMS-like tyrosine kinase 3. The chemical structure of fedratinib is represented by the formula C27H36N6O3SC_{27}H_{36}N_{6}O_{3}S, with a molar mass of approximately 524.68 g/mol. The compound is administered orally in capsule form, typically at a dosage of 100 mg per capsule .

Synthesis Analysis

The synthesis of Fedratinib Hydrochloride involves several methods aimed at producing various crystalline forms of the compound. The primary method includes reactive crystallization, where fedratinib free base is reacted with hydrochloric acid in a solvent such as acetone or tetrahydrofuran. The process can yield different forms (A to F) based on variations in solvent conditions, temperature cycling, and anti-solvent addition techniques.

Technical Details of Synthesis

  1. Reactive Crystallization: Fedratinib free base (1 equivalent) is dissolved in acetone or tetrahydrofuran at elevated temperatures (approximately 65°C). Hydrochloric acid (2 equivalents) is then added to this solution.
  2. Slurry Production: Various forms are retained or produced by creating slurries under controlled conditions.
  3. Temperature Cycling: This method can help stabilize specific crystalline forms.
  4. Solvent/Anti-solvent Addition: This technique can modify solubility and crystallization behavior to produce desired forms .
Molecular Structure Analysis

Fedratinib Hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes a pyrimidine ring and a pyrrolidine group, which are essential for its interaction with the target kinases.

Structural Data

  • Chemical Formula: C27H36N6O3SC_{27}H_{36}N_{6}O_{3}S
  • Molecular Weight: Approximately 524.68 g/mol
  • Density: Approximately 1.247 g/cm³
  • 3D Structure: The spatial arrangement allows for effective binding to Janus kinase 2 .
Chemical Reactions Analysis

Fedratinib Hydrochloride undergoes various chemical reactions that are critical for its pharmacological activity. The primary reaction involves the inhibition of Janus kinase 2 through competitive binding, which disrupts downstream signaling pathways essential for cell proliferation and survival.

Technical Details of Reactions

  • Inhibition Mechanism: Fedratinib binds to the ATP-binding site of Janus kinase 2, preventing phosphorylation of signal transducer and activator of transcription proteins.
  • Pharmacokinetics: After oral administration, fedratinib is rapidly absorbed, achieving peak plasma concentrations within 0.5 to 4 hours. The drug exhibits a half-life ranging from 41 hours to over 114 hours in its terminal phase .
Mechanism of Action

The mechanism of action of Fedratinib Hydrochloride primarily involves its role as a selective inhibitor of Janus kinase 2. This inhibition leads to decreased phosphorylation of signal transducer and activator of transcription proteins, which are critical components in the signaling pathways activated by various cytokines.

Process Overview

  1. Binding: Fedratinib competes with ATP for binding at the active site of Janus kinase 2.
  2. Inhibition of Phosphorylation: This binding prevents the phosphorylation of downstream signaling molecules, particularly signal transducer and activator of transcription proteins.
  3. Cellular Effects: The inhibition results in reduced cell proliferation and increased apoptosis in neoplastic cells associated with myelofibrosis .
Physical and Chemical Properties Analysis

Fedratinib Hydrochloride exhibits distinct physical and chemical properties that influence its therapeutic efficacy.

Physical Properties

  • Appearance: Typically presented as hard gelatin capsules.
  • Solubility: The solubility profile varies significantly with pH; it demonstrates low solubility at physiological pH levels but higher solubility in acidic conditions (e.g., pH 1) where it can dissolve up to approximately 112 mg/mL .

Chemical Properties

  • Stability: Stability studies indicate that Fedratinib Hydrochloride maintains its integrity under recommended storage conditions.
  • Reactivity: It shows reactivity primarily through its interactions with biological targets rather than through traditional chemical reactions .
Applications

Fedratinib Hydrochloride is primarily utilized in clinical settings for treating myelofibrosis, a type of blood cancer characterized by abnormal blood cell production in the bone marrow.

Scientific Uses

  • Treatment Protocols: It is prescribed for patients exhibiting symptoms related to myelofibrosis, such as splenomegaly and other systemic symptoms.
  • Clinical Trials: Ongoing research continues to explore its efficacy in combination therapies and potential applications in other hematological malignancies .

Properties

CAS Number

1374744-69-0

Product Name

Fedratinib Hydrochloride

IUPAC Name

N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride

Molecular Formula

C27H40Cl2N6O4S

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2

InChI Key

QAFZLTVOFJHYDF-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Fedratinib dihydrochloride hydrate; SAR302503; SAR-302503; SAR 302503; TG101348; TG-101348; TG 101348;

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.